molecular formula C12H22N2O4 B2633556 6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylicacid CAS No. 2413867-45-3

6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylicacid

Cat. No.: B2633556
CAS No.: 2413867-45-3
M. Wt: 258.318
InChI Key: GVGGVTYMQQIHAX-UHFFFAOYSA-N
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Description

6-({[(tert-Butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid is a bicyclic organic compound featuring a piperidine ring substituted with a carboxylic acid group at position 2 and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 4. The Boc group enhances stability during synthetic processes, making this compound valuable in peptide synthesis and medicinal chemistry . Its structural rigidity and functional group diversity enable applications in drug discovery, particularly as a building block for protease inhibitors and receptor-targeted molecules.

Properties

IUPAC Name

6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-7-8-5-4-6-9(14-8)10(15)16/h8-9,14H,4-7H2,1-3H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGGVTYMQQIHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or mild heating to facilitate the protection reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Backbones

Key Compounds:
Compound Name CAS Number Structural Features Similarity Score Key Properties
1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid 1255664-97-1 Piperidine-2-carboxylic acid with Boc group at N1 and isopropyl at C4 0.98 Enhanced lipophilicity due to isopropyl substitution; used in CNS-targeted drug candidates
1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid 155302-06-0 Piperidine-2-carboxylic acid with Boc group at N1 and dimethyl at C4 0.98 Increased steric hindrance improves metabolic stability
(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid 955016-25-8 Piperidine-2-carboxylic acid with Boc group at N1 and hydroxyl at C4 0.92 Hydroxyl group enhances solubility but reduces membrane permeability

Key Findings :

  • Lipophilicity vs. Solubility : The isopropyl and dimethyl substitutions (CAS 1255664-97-1, 155302-06-0) increase lipophilicity, favoring blood-brain barrier penetration, while hydroxylated derivatives (CAS 955016-25-8) prioritize aqueous solubility .
  • Stereochemical Impact : The (2S,4R) configuration in hydroxylated analogues (CAS 955016-25-8) shows reduced enzymatic degradation compared to racemic mixtures .

Cyclohexane and Spirocyclic Analogues

Key Compounds:
Compound Name CAS Number Structural Features Key Applications
(1R,3S)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (PBZS1035) 222530-39-4 Cyclohexane-1-carboxylic acid with Boc-amino at C3 Intermediate for antitumor agents; chiral center critical for receptor binding
6-(TERT-BUTOXYCARBONYL)-2-OXA-6-AZASPIRO[3.4]OCTANE-8-CARBOXYLIC ACID N/A Spirocyclic structure with Boc-protected amine Conformational restraint improves selectivity for serine proteases

Key Findings :

  • Ring Flexibility : Cyclohexane derivatives (e.g., PBZS1035) exhibit greater conformational flexibility than piperidine analogues, impacting binding affinity in kinase inhibitors .
  • Spirocyclic Rigidity : The spirocyclic system in 2-oxa-6-azaspiro[3.4]octane derivatives enforces a fixed geometry, reducing off-target interactions in protease inhibition .

Imidazole-Based Analogues (Non-Piperidine)

Key Compounds (from ):
  • 4-[4-({[(tert-butoxy)carbonyl]piperidinyl}amino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole (5{34}): Combines Boc-piperidine with imidazole and alanyl groups; used in peptide-mimetic drug design.
  • 4-{[(4-{[(tert-butoxy)carbonyl]aminomethyl}phenyl)methylamino]carbonyl}-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole (5{35}): Features aromatic and alanyl substituents; demonstrates improved IC₅₀ values in MMP-9 inhibition .

Key Findings :

  • Hybrid Structures : Imidazole derivatives (e.g., 5{34}, 5{35}) leverage the Boc group for stability while incorporating heterocyclic cores for enhanced target engagement .

Biological Activity

6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid, also known as 1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a piperidine ring, which is a common motif in many biologically active compounds. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C16H28N2O6
  • Molecular Weight : 344.40 g/mol
  • CAS Number : 189321-65-1
  • IUPAC Name : 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid

Biological Activity Overview

The biological activity of 6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid has been explored in various studies, particularly in the context of its antiviral, antibacterial, and anti-inflammatory properties.

Antiviral Activity

Research has indicated that compounds containing piperidine structures can exhibit antiviral properties. For instance, derivatives of β-amino acids have shown significant activity against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV). The incorporation of the piperidine moiety enhances these activities through improved interaction with viral targets.

Compound Activity Reference
A-87380Neuraminidase inhibitor
A-192558Antiviral against TMV
Compound 9Anti-HIV activity

Antibacterial and Anti-inflammatory Properties

The compound's structure suggests potential antibacterial effects, similar to other piperidine derivatives that have been studied for their ability to inhibit bacterial growth. Additionally, anti-inflammatory properties have been linked to compounds with similar structural motifs.

Case Studies

  • Neuraminidase Inhibitors : A study highlighted the synthesis of piperidine derivatives that act as neuraminidase inhibitors, which are crucial in the treatment of influenza. The structural modifications, including the tert-butoxycarbonyl group, were found to enhance the inhibitory effects against viral replication.
  • Antiviral Mechanisms : Another investigation into β-amino acid-containing heterocycles revealed that certain derivatives exhibited higher antiviral activities than established agents like ningnanmycin when tested against TMV. The mechanisms involved were attributed to enhanced binding affinity and structural stability in viral environments.

Structure-Activity Relationship (SAR)

The biological activity of 6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid can be explained through its SAR. Modifications at the piperidine nitrogen and carboxylic acid functionalities can significantly influence its potency and spectrum of activity.

Key Modifications:

  • Substituents on Piperidine Ring : Alterations can lead to increased selectivity for specific biological targets.
  • Carboxylic Acid Group : Essential for maintaining biological activity; its protonation state can affect interaction with target proteins.

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